(2R,4aR,7aR)-7a-(azidomethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine
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Overview
Description
(2R,4aR,7aR)-7a-(azidomethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine is a complex organic compound with a unique structure that includes an azidomethyl group, a methyl group, and a 4-methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4aR,7aR)-7a-(azidomethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common approach is to use a pyrrolo[3,4-b]pyridine precursor, which undergoes a series of functional group transformations to introduce the azidomethyl, methyl, and 4-methylbenzenesulfonyl groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(2R,4aR,7aR)-7a-(azidomethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the azidomethyl group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azidomethyl group can lead to the formation of nitro or amine derivatives, while substitution reactions can introduce various functional groups in place of the sulfonyl group .
Scientific Research Applications
(2R,4aR,7aR)-7a-(azidomethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,4aR,7aR)-7a-(azidomethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and drug delivery applications .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP: A compound used as an intermediate in the manufacture of fentanyl and related derivatives.
4-Phenyl-1,2,4-triazoline-3,5-dione: Used in cycloaddition reactions to create novel organic compounds.
Uniqueness
What sets (2R,4aR,7aR)-7a-(azidomethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its azidomethyl group, in particular, provides versatility in click chemistry, making it a valuable tool in various scientific fields .
Properties
Molecular Formula |
C16H21N5O2S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(2R,4aR,7aR)-7a-(azidomethyl)-2-methyl-6-(4-methylphenyl)sulfonyl-2,4a,5,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C16H21N5O2S/c1-12-3-7-15(8-4-12)24(22,23)21-9-14-6-5-13(2)19-16(14,11-21)10-18-20-17/h3-8,13-14,19H,9-11H2,1-2H3/t13-,14-,16-/m1/s1 |
InChI Key |
HPEWYGPDMCYCJP-IIAWOOMASA-N |
Isomeric SMILES |
C[C@@H]1C=C[C@@H]2CN(C[C@]2(N1)CN=[N+]=[N-])S(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1C=CC2CN(CC2(N1)CN=[N+]=[N-])S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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